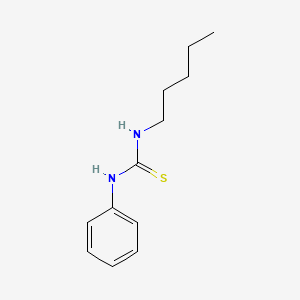

1-Pentyl-3-phenylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

53088-08-7 |

|---|---|

Molecular Formula |

C12H18N2S |

Molecular Weight |

222.35 g/mol |

IUPAC Name |

1-pentyl-3-phenylthiourea |

InChI |

InChI=1S/C12H18N2S/c1-2-3-7-10-13-12(15)14-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H2,13,14,15) |

InChI Key |

SIKSXGPHVBAUIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentyl 3 Phenylthiourea and Analogous Thiourea Derivatives

General Synthetic Routes to N,N'-Disubstituted Thioureas

The formation of the thiourea (B124793) backbone can be achieved through several chemical pathways. While the condensation of isothiocyanates with amines is the most traditional and widely used method, a number of alternative routes have been developed to overcome some of its limitations.

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.comresearchgate.net This reaction is generally high-yielding and allows for the creation of a vast structural diversity of both symmetrical and unsymmetrical thioureas. mdpi.comresearchgate.net

For the synthesis of 1-pentyl-3-phenylthiourea, this involves the nucleophilic addition of pentylamine (an aliphatic primary amine) to the electrophilic carbon atom of phenyl isothiocyanate. The reaction is typically conducted in an organic solvent.

Reaction: Phenyl isothiocyanate + Pentylamine → this compound

This protocol is effective for both aliphatic and secondary amines, often proceeding smoothly at room temperature. mdpi.com However, less nucleophilic amines, such as aromatic amines, may require more stringent conditions, like a period of reflux, to achieve good yields. mdpi.com

While the isothiocyanate route is prevalent, concerns over the toxicity and handling of isothiocyanates have spurred the development of alternative synthetic strategies. organic-chemistry.org

From Amines and Carbon Disulfide: An efficient and environmentally friendly method involves the simple condensation of amines and carbon disulfide, often in an aqueous medium. organic-chemistry.orgresearchgate.netorganic-chemistry.org This protocol works particularly well with aliphatic primary amines to produce various di- and trisubstituted thiourea derivatives. organic-chemistry.orgorganic-chemistry.org The mechanism proceeds through a dithiocarbamate (B8719985) or xanthate intermediate, avoiding the need for pre-formed isothiocyanates. organic-chemistry.orgresearchgate.net

From Urea (B33335) and Thionating Agents: Thiourea and its derivatives can be prepared from urea using a thionating agent like Lawesson's reagent in a nucleophilic substitution reaction. bibliotekanauki.plresearchgate.net This one-step method involves the sulfuration of the carbonyl group in urea to form the corresponding thiocarbonyl. bibliotekanauki.plresearchgate.net

Using Isothiocyanate Equivalents: To circumvent the direct use of hazardous isothiocyanates, stable and easy-to-handle equivalents have been developed. Thiocarbamoyl benzotriazoles, for example, can be quantitatively converted to N-monosubstituted thioureas through amination, serving as effective isothiocyanate surrogates. rsc.org

From Isocyanides and Elemental Sulfur: A completely atom-economic pathway involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. organic-chemistry.org This method proceeds efficiently at or near ambient temperatures to produce thioureas in excellent yields. organic-chemistry.org

Table 1: Comparison of Selected Synthetic Routes to N,N'-Disubstituted Thioureas

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Isothiocyanate + Amine | R-NCS, R'-NH2 | Organic solvent (e.g., DCM, EtOH), often at room temperature. | High yield, great structural diversity, simple reaction. | Isothiocyanates can be toxic and difficult to handle. | mdpi.comresearchgate.net |

| Amine + Carbon Disulfide | R-NH2, CS2 | Aqueous medium, often with a base (e.g., NaOH). | Avoids toxic isothiocyanates, environmentally friendly. | Less suitable for secondary and aryl amines. | organic-chemistry.orgresearchgate.net |

| Urea + Lawesson's Reagent | Urea, Lawesson's Reagent | Organic solvent, heating required. | One-step sulfuration method. | Requires stoichiometric use of thionating agent. | bibliotekanauki.plresearchgate.net |

| Isocyanide + Amine + Sulfur | R-NC, R'-NH2, S8 | Ambient temperature. | 100% atom economy, mild conditions. | Scope may be limited by availability of isocyanides. | organic-chemistry.org |

Optimized Synthesis Protocols for this compound

While specific optimization studies for this compound are not extensively detailed in the literature, general principles for optimizing thiourea synthesis can be applied. Optimization typically focuses on maximizing yield and purity by adjusting various reaction parameters. For instance, in the synthesis of N-acyl thiourea derivatives, the use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) was shown to significantly improve the reaction speed and yield. nih.gov For the synthesis of thiourea from urea and Lawesson's reagent, the most favorable conditions were determined by systematically investigating reaction time, temperature, and the mass ratio of the reactants. bibliotekanauki.plresearchgate.net

Applying these principles to the synthesis of this compound from phenyl isothiocyanate and pentylamine, an optimization process would involve screening different solvents, testing the effect of mild heating, and determining the optimal stoichiometry of the reactants to ensure complete conversion while minimizing side-product formation.

Influence of Reaction Parameters on Synthesis Yield and Purity

The success of thiourea synthesis is highly dependent on carefully controlling several key reaction parameters.

Temperature: Reaction temperature is a critical factor. For the reaction of urea with Lawesson's reagent, an optimal temperature of 75°C was identified; further increases led to decomposition and a decrease in yield. bibliotekanauki.pl In contrast, some reactions involving highly reactive aliphatic amines and isothiocyanates proceed efficiently at room temperature. mdpi.com

Solvent: The choice of solvent can influence reaction rates and ease of purification. Dichloromethane and tert-butanol (B103910) are commonly used for isothiocyanate-amine condensations. mdpi.com The use of water as a solvent in "on-water" synthesis has been shown to enhance reactivity and allow for simple product isolation via filtration. organic-chemistry.org

Catalysts: Catalysts can significantly improve reaction efficiency. PEG-400 has been used as a catalyst for the synthesis of N,N'-disubstituted thioureas from thiourea and amines. patsnap.com In other systems, organocatalysts like Schreiner's thiourea have been employed to facilitate reactions under mild conditions. rsc.org

Reaction Time: Optimizing the reaction time is crucial to ensure the reaction goes to completion without allowing for the formation of degradation products. Studies have shown yields increasing up to an optimal time, after which they may plateau or decrease. bibliotekanauki.pl The use of microwave irradiation or ultrasonic assistance can drastically reduce reaction times from hours to minutes. acs.orgresearchgate.net

Reactant Structure: The inherent reactivity of the starting materials plays a significant role. Aliphatic primary amines are generally more nucleophilic and reactive than aromatic amines, which often require refluxing or longer reaction times to achieve comparable yields. mdpi.comtandfonline.com

Sustainable and Green Chemistry Approaches in Thiourea Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for thiourea synthesis. acs.org These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Aqueous and "On-Water" Synthesis: One of the most effective green strategies is the replacement of volatile organic compounds (VOCs) with water. organic-chemistry.orgorganic-chemistry.org "On-water" reactions, where insoluble reactants are vigorously stirred in water, can lead to enhanced reaction rates and high chemoselectivity. organic-chemistry.org This method simplifies product isolation to filtration and allows for the recycling of the water effluent, minimizing environmental impact. organic-chemistry.org

Solvent-Free Reactions: Eliminating the solvent entirely is another key green approach. Mechanochemical methods, such as ball-milling, and "just mixing" of liquid reagents have been successfully used to synthesize thioureas. rsc.orgthieme-connect.de These solvent-free techniques offer rapid reaction rates, high yields, and a simple work-up procedure, often based on washing with water. rsc.orgresearchgate.net

Energy-Efficient Methods: Ultrasonic irradiation has emerged as a sustainable energy source for promoting chemical reactions. rsc.org Ultrasound-assisted synthesis of thioureas can dramatically shorten reaction times, often to mere minutes, and can be performed under mild conditions, leading to quantitative yields across a broad range of substrates. rsc.orgacs.orgacs.org

Use of Safer Reagents: A core principle of green chemistry is the use of less hazardous chemicals. Methodologies that avoid toxic and volatile reagents like thiophosgene (B130339) or employ stable, solid isothiocyanate surrogates contribute to a safer and more sustainable synthetic process. organic-chemistry.orgrsc.orgacs.org

Table 2: Overview of Green Chemistry Approaches in Thiourea Synthesis

| Green Approach | Description | Key Benefits | Reference |

|---|---|---|---|

| "On-Water" Synthesis | Using water as the reaction medium for insoluble reactants. | Avoids toxic VOCs, simple filtration, recyclable effluent, high chemoselectivity. | organic-chemistry.orgorganic-chemistry.org |

| Solvent-Free Synthesis | Reacting neat reagents by mixing or mechanochemical milling. | Eliminates solvent waste, rapid reaction, high yields, simple work-up. | rsc.orgresearchgate.netthieme-connect.de |

| Ultrasonic Irradiation | Using ultrasound as an energy source to promote the reaction. | Drastically reduced reaction times, mild conditions, high yields. | rsc.orgacs.orgacs.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes waste generation at the source. | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 1 Pentyl 3 Phenylthiourea

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of light, which corresponds to the energy of specific molecular vibrations.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific functional groups. For 1-pentyl-3-phenylthiourea, the key functional groups are the N-H bonds of the thiourea (B124793) moiety, the aromatic C-H and C=C bonds of the phenyl ring, the aliphatic C-H bonds of the pentyl group, and the characteristic C=S and C-N bonds of the thiourea core.

The N-H stretching vibrations are typically observed as one or two bands in the region of 3100-3400 cm⁻¹. researchgate.netresearchgate.net The presence of intermolecular hydrogen bonding can cause these bands to be broad. The aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl group will produce strong absorptions just below 3000 cm⁻¹. researchgate.net The thiocarbonyl (C=S) stretching vibration, a key marker for thioureas, typically gives rise to a medium to strong band in the 1100-1300 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 - 3150 | N-H stretching | Secondary Amine (Thiourea) |

| ~3100 - 3000 | C-H stretching | Aromatic (Phenyl Ring) |

| ~2955 - 2850 | C-H stretching | Aliphatic (Pentyl Chain) |

| ~1600, ~1490 | C=C stretching | Aromatic (Phenyl Ring) |

| ~1550 | N-H bending | Secondary Amine (Thiourea) |

| ~1465 | C-H bending | Aliphatic (CH₂) |

| ~1375 | C-H bending | Aliphatic (CH₃) |

| ~1300 - 1100 | C=S stretching | Thiocarbonyl (Thiourea) |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar and symmetric bonds. This makes it an excellent tool for observing the C=S bond and the vibrations of the phenyl ring in this compound. renishaw.com

The symmetric vibrations of the phenyl ring are expected to produce strong and sharp bands in the Raman spectrum. researchgate.net A particularly prominent feature is the ring breathing mode, which appears near 1000 cm⁻¹. renishaw.com The C=S stretching vibration also typically yields a distinct signal in the Raman spectrum, complementing the FT-IR data. researchgate.net The analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics. scifiniti.com

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H stretching | Aromatic (Phenyl Ring) |

| ~2930 | C-H stretching | Aliphatic (Pentyl Chain) |

| ~1600 | C=C stretching | Aromatic (Phenyl Ring) |

| ~1000 | Ring breathing | Phenyl Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695), provides insight into the electronic transitions within the molecule. The spectrum is characterized by absorption bands arising from the presence of two primary chromophores: the phenyl ring and the thiourea moiety (-NH-CS-NH-). tanta.edu.eguzh.chuomustansiriyah.edu.iq

The interaction between these groups gives rise to characteristic electronic transitions. The intense absorption bands observed at shorter wavelengths are generally assigned to π → π* transitions. msu.edu These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily associated with the aromatic system of the phenyl group and the C=S double bond of the thiourea core. uzh.chuomustansiriyah.edu.iq The conjugation between the phenyl ring and the thiourea group can influence the position of these absorption maxima. msu.edu

A less intense, longer-wavelength absorption band is typically attributable to an n → π* transition. uzh.ch This involves the promotion of a non-bonding electron (n), located on the sulfur or nitrogen atoms of the thiourea group, to a π* antibonding orbital of the thiocarbonyl (C=S) group. uzh.chunits.it The energy required for n → π* transitions is generally lower than for π → π* transitions, hence they appear at longer wavelengths. msu.edu The position and intensity of these bands can be influenced by solvent polarity; polar solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition. uomustansiriyah.edu.iq

Table 3.3.1: Typical UV-Vis Absorption Data for Phenylthiourea (B91264) Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Chromophore |

| π → π | 230 - 280 | 8,000 - 20,000 | Phenyl ring, Thiourea (C=S) |

| n → π | 290 - 350 | 50 - 1,000 | Thiourea (C=S) |

Note: The exact λmax and ε values for this compound would be determined experimentally.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides the mass of a molecule with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula. thermofisher.comchimia.ch

For this compound, with the chemical formula C₁₂H₁₈N₂S, the theoretical monoisotopic mass can be calculated with high precision. This calculated mass serves as a reference against which the experimentally measured mass is compared. The close agreement between the experimental and theoretical mass confirms the molecular formula and, by extension, the identity of the compound. chimia.chlarancelab.com

Table 3.4.1: Precise Mass Data for this compound (C₁₂H₁₈N₂S)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈N₂S |

| Theoretical Monoisotopic Mass (M) | 222.1242 g/mol |

| Theoretical [M+H]⁺ Ion | 223.1319 g/mol |

| Theoretical [M+Na]⁺ Ion | 245.1139 g/mol |

Note: The theoretical masses are calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S). Experimental HRMS data would provide a measured mass that is compared to these theoretical values.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) offers the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. uol.de This powerful technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and its packing within the crystal lattice. uol.deuclouvain.be

The crystal structure of this compound would reveal the specific spatial orientation of its constituent parts. The thiourea backbone [-NH-(C=S)-NH-] is typically found to be close to planar due to the delocalization of π-electrons. nih.gov The substituents on the nitrogen atoms (the pentyl group and the phenyl group) can adopt different conformations relative to the C=S bond. Often, one substituent is syn (cis) and the other is anti (trans) to the sulfur atom. nih.gov

Table 3.5.1.1: Representative Torsion Angles in Phenylthiourea Derivatives (in degrees)

| Torsion Angle | Description | Typical Value Range |

| C(aryl)-N-C(S)-N | Defines the twist of the phenyl group | 120° - 180° |

| N-C(S)-N-C(alkyl) | Defines the twist of the alkyl group | 0° - 30° |

| C(aryl)-C(aryl)-N-C(S) | Defines the rotation of the entire thiourea unit relative to the phenyl ring | 40° - 70° |

Note: These values are representative based on related structures. The precise angles for this compound would be determined from its specific crystal structure data.

While less common in simple N,N'-disubstituted thioureas without specific ortho-substituents, the potential for intramolecular hydrogen bonds is always assessed. nih.govnih.gov An intramolecular hydrogen bond could theoretically form between a nitrogen-bound hydrogen and another electronegative atom within the molecule if a sterically favorable ring (typically 5- or 6-membered) can be formed. rsc.org In the case of this compound, significant intramolecular hydrogen bonding is not expected, allowing the N-H groups to participate fully in intermolecular interactions.

The crystal packing of this compound is dominated by intermolecular hydrogen bonds, which play a pivotal role in organizing the molecules into a stable, three-dimensional supramolecular architecture. wm.eduresearchgate.netmdpi.com The most prominent and structurally defining interaction is the hydrogen bond between the N-H group of one molecule (the hydrogen bond donor) and the thiocarbonyl sulfur atom (S=C) of a neighboring molecule (the hydrogen bond acceptor). nih.gov

These N-H···S interactions are often strong and directional, leading to the formation of well-defined motifs. A common arrangement is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds, creating a characteristic eight-membered ring motif denoted as R²₂(8) in graph-set notation. nih.govwm.edu These dimers can then act as building blocks, further connected into chains or sheets through other weaker interactions.

Table 3.5.3.1: Typical Intermolecular Hydrogen Bond Parameters in Thiourea Derivatives

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···S | ~0.86 | ~2.4 - 2.8 | ~3.3 - 3.6 | ~150 - 175 |

Note: The geometric parameters are based on typical values found in the crystallographic literature for N-H···S hydrogen bonds in related thiourea compounds.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within the crystal lattice. ajol.infomdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts that are shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. mdpi.com

Table 3.5.4.1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | 45 - 55 | Represents contacts between the hydrogen atoms of the pentyl and phenyl groups. |

| C···H / H···C | 20 - 30 | Interactions involving the edges of the phenyl rings and the alkyl chains. |

| S···H / H···S | 10 - 20 | Primarily represents the key N-H···S intermolecular hydrogen bonds. |

| N···H / H···N | < 5 | Weaker contacts involving the nitrogen atoms. |

| C···C | < 5 | π-π stacking interactions between phenyl rings, if present. |

Note: These percentages are estimations based on analyses of similar molecules. The actual distribution would be calculated from the specific crystallographic information file (CIF) for this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction is a fundamental analytical technique used to determine the crystalline properties of a solid material. The method involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline phase or phases present.

For a given crystalline solid, the PXRD pattern is characterized by a series of peaks at specific diffraction angles (2θ). These peak positions are dictated by the dimensions of the unit cell—the basic repeating structural unit of the crystal—according to Bragg's Law. The intensity of each peak is related to the arrangement of atoms within the unit cell.

A primary application of PXRD is the identification of crystalline phases by comparing the experimental diffraction pattern to reference patterns in databases. Furthermore, PXRD is a crucial tool for the investigation of polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The presence of polymorphism is identified by unique PXRD patterns for each crystalline form.

While crystallographic data, including single-crystal X-ray diffraction studies, exist for various thiourea derivatives, such as 1-hexyl-3-phenylthioureas and other N-alkyl-N'-phenylthioureas, specific experimental or calculated PXRD data for this compound is not presently available in published literature. acs.orgopenbabel.org Studies on related compounds have confirmed their crystalline nature through single-crystal X-ray diffraction, but this technique provides a detailed molecular structure from a single crystal and is distinct from PXRD analysis which characterizes a bulk powder sample. acs.orgopenbabel.org

Without access to either experimental PXRD data or a Crystallographic Information File (CIF) for this compound, a detailed analysis of its crystalline phase and potential polymorphism cannot be conducted.

Computational and Theoretical Chemistry Studies on 1 Pentyl 3 Phenylthiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics. For a molecule like 1-Pentyl-3-phenylthiourea, these studies can elucidate the interplay between the flexible pentyl chain, the rigid phenyl group, and the central thiourea (B124793) moiety.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. semanticscholar.org The process, known as geometry optimization, seeks to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netconicet.gov.ar Studies on similar N-acyl-N'-phenylthiourea derivatives have shown that the thiourea core can adopt different conformations, such as trans-cis arrangements, which are stabilized by intramolecular hydrogen bonds, for instance between an N-H group and a carbonyl oxygen if present. researchgate.net In this compound, the orientation of the pentyl and phenyl groups relative to the C=S bond is a key structural feature determined by these calculations. The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, highlighting the roles of the electron-donating pentyl group and the aromatic phenyl ring.

Table 1: Representative Geometric Parameters from DFT Calculations for Phenylthiourea (B91264) Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | ~1.68 | N-C-N | ~117-120 |

| C-N (Thiourea) | ~1.35 - 1.40 | C-N-C | ~125-128 |

| N-H | ~1.01 | H-N-C | ~118-122 |

| C-C (Phenyl) | ~1.39 | C-C-C (Phenyl) | ~120 |

| Note: These values are illustrative and based on published data for various phenylthiourea derivatives. The exact values for this compound would require specific calculation. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. alrasheedcol.edu.iq The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org For phenylthiourea derivatives, the HOMO is often localized on the thiourea group, particularly the sulfur and nitrogen atoms, and the phenyl ring, indicating these are the primary sites for electrophilic attack. researchgate.netukm.my The LUMO is typically distributed over the phenyl ring and the C=S bond, suggesting these areas are susceptible to nucleophilic attack. ukm.my

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. alrasheedcol.edu.iq This analysis is frequently used to predict the potential of thiourea derivatives as corrosion inhibitors, where electron donation to a metal surface is a key mechanism. acs.orgnih.gov The HOMO-LUMO gap also corresponds to the energy of the lowest electronic transition, which can be correlated with UV-Visible spectroscopy. conicet.gov.ar

Table 2: Representative FMO Energies and Reactivity Descriptors for Phenylthiourea Analogues

| Parameter | Typical Value (eV) | Description |

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.5 to 5.0 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 5.5 to 6.5 | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.0 to 2.0 | Energy released when an electron is added (-ELUMO) |

| Note: These values are illustrative and derived from studies on various thiourea derivatives. alrasheedcol.edu.iqresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. conicet.gov.ar It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions indicate a high electron density and are associated with sites for electrophilic attack, while blue-colored regions denote low electron density and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. For this compound, the MEP map would likely show negative potential (red/yellow) around the sulfur atom of the thiocarbonyl group and the nitrogen atoms, highlighting their nucleophilic character. researchgate.net Conversely, the hydrogen atoms of the N-H groups would exhibit a positive potential (blue), indicating their electrophilic nature and their ability to act as hydrogen bond donors. conicet.gov.ar

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing a molecule. conicet.gov.ar The strength of these interactions is quantified by the second-order perturbation energy (E(2)). mdpi.com In phenylthiourea derivatives, significant charge delocalization occurs from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of adjacent groups (e.g., π* of the C=S bond). conicet.gov.ar This hyperconjugative interaction stabilizes the molecule and influences its geometry and reactivity. NBO analysis can also provide natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). researchgate.net For phenylthiourea derivatives, the UV-Vis spectrum typically shows strong absorptions corresponding to π→π* transitions within the phenyl ring and n→π* transitions involving the lone pairs of the sulfur and nitrogen atoms and the π system of the thiocarbonyl group. nih.govconicet.gov.ar Comparing the simulated spectrum with experimental data is a powerful way to validate the computational model and the predicted molecular geometry. ukm.my

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their flexibility and interactions with their environment, such as a solvent. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal the conformational freedom of the pentyl chain and the rotational dynamics around the C-N bonds. It would also show how solvent molecules arrange themselves around the solute, forming hydrogen bonds with the N-H and C=S groups. researchgate.net Tools like the Root Mean Square Deviation (RMSD) can be used to track the stability of the molecule's conformation over the simulation time, while Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. nih.gov This information is critical for understanding how the molecule behaves in a realistic biological or chemical system. pensoft.nettandfonline.com

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial for understanding the basis of a compound's biological activity.

Molecular docking studies have been extensively applied to phenylthiourea derivatives to explore their potential as inhibitors for a variety of enzymes implicated in disease. These studies predict how the ligands fit into the active sites of target proteins and estimate the strength of this interaction, often expressed as a binding affinity or docking score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent ligand-receptor complex. rjptonline.orgrasayanjournal.co.in

For instance, various N-benzoyl-N'-phenylthiourea derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rasayanjournal.co.in In one such study, N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea and N-(4-methoxy)-benzoyl-N'-phenylthiourea showed promising binding scores of -8.2 and -7.3 kcal/mol, respectively, suggesting significant potential for EGFR inhibition. rasayanjournal.co.in Similarly, other research has investigated phenylthiourea derivatives as inhibitors for targets like the sirtuin-1 enzyme, which is also relevant in cancer. rjptonline.orgkemdikbud.go.idunair.ac.id Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives into the sirtuin-1 receptor (PDB ID: 4I5I) has been used to predict their cytotoxic activity, with the Rerank Score (RS) value from the Molegro Virtual Docker (MVD) program serving as an indicator of binding energy. rjptonline.orgunair.ac.id

The following table presents docking outcomes for a series of synthesized phenylthiourea-based compounds against the protein target with PDB ID: 2VCJ, illustrating the predicted binding affinities. semanticscholar.org

| Compound | Binding Score (S, Kcal/mol) | RMSD |

| 4a | -6.5585 | 1.3257 |

| 4b | -6.9924 | 1.4111 |

| 5 | -8.1147 | 1.2941 |

| 6 | -7.2188 | 1.3415 |

| 7 | -7.4144 | 1.3328 |

| 8 | -7.9416 | 1.3069 |

This interactive table summarizes the molecular docking results, including binding scores and root-mean-square deviation (RMSD) values, for several phenylthiourea derivatives. semanticscholar.org

Beyond predicting binding affinity, docking studies provide a detailed profile of the interactions between the ligand and the amino acid residues within the receptor's active site. These interactions are fundamental to the stability of the complex. Common interactions for phenylthiourea derivatives include hydrogen bonds, hydrophobic interactions, and pi-cation interactions. semanticscholar.orgnih.gov

The thiourea moiety (-NH-CS-NH-) is a critical pharmacophore, frequently participating in hydrogen bonding with the receptor. Molecular dynamics simulations of N-phenylthiourea derivatives with catechol oxidase, for example, revealed the formation of concentrated multicenter hydrogen bonds between the ligand and the receptor. nih.gov In studies involving phenylthiourea-based pyrazole (B372694) compounds, the nitrogen atoms of the ligand were observed to act as hydrogen bond donors with residues like Leu 107, while the phenyl ring engaged in pi-cation interactions with residues such as Lys 58. semanticscholar.org The ability of the thiourea NH group to act as a hydrogen bond donor is considered a dominant factor in its ability to bind anions as well. rsc.org This detailed interaction profiling is essential for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance these key interactions and improve biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. spu.edu.sy By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized analogues. spu.edu.sy

QSAR studies have been successfully employed to create predictive models for various biological activities of thiourea analogues. These models often take the form of an equation that correlates descriptors like hydrophobicity (log P), electronic properties (Hammett constants), and steric parameters with a measured biological response. kemdikbud.go.idnih.gov

A comprehensive QSAR analysis was performed on a series of 1-hexyl-3-phenylthiourea derivatives to understand their ability to transport anions across cell membranes, a process with potential therapeutic applications. rsc.orgscispace.com The study found that the anion binding ability was primarily dominated by the hydrogen bond acidity of the thiourea group. rsc.org Furthermore, mathematical models revealed that the experimental transmembrane anion transport was mainly dependent on the compound's lipophilicity (which governs its ability to partition into the membrane), with smaller contributions from molecular size (related to diffusion) and hydrogen bond acidity (related to anion binding). rsc.orgscispace.com

In another study on hypotensive 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines, QSAR analysis indicated that resonance and hydrophobic parameters of the aryl substituents were crucial for their activity. nih.gov Similarly, QSAR models have been built for carbonyl thiourea derivatives to predict their anti-amoebic activity, using techniques like multiple linear regression (MLR) and partial least square (PLS) to identify influential descriptors. analis.com.my These models not only predict efficacy but also provide insight into the mechanism of action, guiding the design of more potent compounds. spu.edu.synih.gov

A crucial aspect of drug development is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools like SwissADME, pkCSM, and Molinspiration are widely used to predict these properties for thiourea derivatives before their synthesis. unair.ac.idnih.govresearchgate.netresearchgate.net These predictions help to identify candidates with good oral bioavailability and low toxicity, reducing late-stage failures in the drug development pipeline.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular properties like molecular weight (MW < 500), lipophilicity (log P < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10). Phenylthiourea derivatives are frequently evaluated against these rules. umpr.ac.id

Computational studies on various thiourea series have predicted key pharmacokinetic parameters. nih.govresearchgate.net For example, analyses often report high gastrointestinal (GI) absorption for many thiourea compounds. researchgate.net Other important predicted parameters include the topological polar surface area (TPSA), which correlates with drug transport characteristics, and the number of rotatable bonds (Nrotb), which influences conformational flexibility and bioavailability. nih.gov The table below shows predicted molecular and pharmacokinetic properties for a set of synthesized sulfonamide-substituted 1,3-disubstituted thiourea derivatives, demonstrating the application of these in silico assessment tools. researchgate.net

| Parameter | Compound 17 | Compound 18 | Compound 19 | Compound 20 | Compound 21 |

| Molecular Formula | C21H18N4O4S2 | C22H20N4O4S2 | C22H20N4O5S2 | C22H20N4O4S2 | C21H17FN4O4S2 |

| Molecular Weight | 470.52 | 484.55 | 500.55 | 484.55 | 488.52 |

| Log P | 3.51 | 3.91 | 3.84 | 3.91 | 3.59 |

| TPSA (Ų) | 113.17 | 113.17 | 122.4 | 113.17 | 113.17 |

| H-bond Acceptors | 8 | 8 | 9 | 8 | 8 |

| H-bond Donors | 3 | 3 | 3 | 3 | 3 |

| Rotatable Bonds | 8 | 9 | 9 | 9 | 8 |

| GI Absorption | High | High | High | High | High |

| Lipinski Violations | 0 | 0 | 1 (MW > 500) | 0 | 0 |

This interactive table displays the in silico predicted ADME and drug-likeness properties for a series of thiourea analogues, as calculated using the SwissADME web tool. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 Pentyl 3 Phenylthiourea Scaffolds

Elucidating Correlations Between Molecular Structure and Biological Responses

The biological activity of phenylthiourea (B91264) derivatives is intrinsically linked to their molecular structure. The core thiourea (B124793) moiety (-NH-C(S)-NH-) is a key pharmacophore, with its sulfur and nitrogen atoms capable of forming crucial interactions with biological targets. nih.gov The nature of the substituents on both nitrogen atoms significantly modulates the biological response.

In the case of 1-Pentyl-3-phenylthiourea, the molecule can be dissected into three key components for SAR analysis: the pentyl group, the phenyl group, and the thiourea linker.

The Pentyl Group: The lipophilicity and steric bulk of the n-pentyl group play a significant role in the molecule's interaction with biological systems. Generally, increasing the alkyl chain length in a series of related compounds can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. However, there is often an optimal length beyond which activity may decrease due to steric hindrance or unfavorable partitioning. The flexibility of the pentyl chain allows it to adopt various conformations, which can be advantageous for fitting into binding sites.

The Phenyl Group: The aromatic phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's active site. The electronic properties of the phenyl ring, which can be modified by introducing substituents, are also critical.

The Thiourea Core: The thiourea group is essential for the biological activity of this class of compounds. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to coordinate with metal ions, are key features. The tautomeric forms of thiourea can also influence its binding modes.

Impact of Substituent Modifications on Thiourea Core Reactivity and Selectivity

Modifications to the substituents attached to the thiourea core can profoundly impact its reactivity and selectivity. These modifications can be categorized based on their electronic and steric effects.

Electronic Effects: Introducing electron-withdrawing or electron-donating groups on the phenyl ring of this compound can alter the electron density of the entire molecule.

Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the N-H protons, potentially enhancing hydrogen bonding capabilities. They can also influence the molecule's susceptibility to metabolic transformations. Studies on related acyl thiourea derivatives have shown that electron-withdrawing substituents can have a more pronounced effect on biological activity than electron-donating groups. nih.gov

Electron-donating groups (e.g., alkyl, alkoxy groups) can increase the electron density on the phenyl ring and the thiourea core, which may affect binding to electron-deficient pockets in target proteins.

The following table illustrates the potential impact of hypothetical substitutions on the phenyl ring of this compound, based on general principles observed in related thiourea derivatives.

| Substituent Position | Substituent Type | Expected Impact on Activity/Selectivity |

| Para | Electron-withdrawing (e.g., -Cl, -NO₂) | May enhance activity through stronger hydrogen bonding or altered electronic interactions. |

| Para | Electron-donating (e.g., -CH₃, -OCH₃) | Could modulate lipophilicity and hydrophobic interactions. |

| Ortho | Bulky group (e.g., -C(CH₃)₃) | May introduce steric hindrance, potentially leading to increased selectivity for certain targets. |

| Meta | Polar group (e.g., -OH, -NH₂) | Could introduce new hydrogen bonding opportunities and alter solubility. nih.gov |

Mechanistic Insights Derived from SAR Studies for Targeted Design

SAR studies on phenylthiourea derivatives have provided valuable insights into their mechanisms of action, which can guide the targeted design of new analogs. For instance, many thiourea derivatives exert their anticancer effects by inhibiting enzymes like tyrosine kinases. ubaya.ac.id The thiourea moiety can interact with the enzyme's active site, while the flanking groups, such as the pentyl and phenyl groups in this compound, contribute to binding affinity and selectivity.

The knowledge gained from SAR studies allows for a rational approach to drug design. For example, if a particular biological target has a well-defined hydrophobic pocket, the alkyl chain (the pentyl group) can be optimized in length and branching to maximize hydrophobic interactions. Similarly, if the target has a region rich in aromatic residues, modifications to the phenyl ring can be made to enhance π-π stacking interactions.

Quantitative Relationships between Molecular Descriptors and Observed Physicochemical and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors to quantify various aspects of a molecule's structure.

For a series of analogs of this compound, relevant molecular descriptors would include:

Lipophilicity (logP): This descriptor is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The pentyl group contributes significantly to the lipophilicity of this compound. QSAR models for thiourea derivatives often show a correlation between logP and bioavailability. farmaciajournal.com

Electronic Descriptors (e.g., Hammett constants): These are used to quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring.

Steric Descriptors (e.g., Taft steric parameters, molar refractivity): These account for the size and shape of the molecule and its substituents.

Topological Descriptors: These describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for a series of 1-alkyl-3-phenylthiourea derivatives might take the form:

log(1/IC₅₀) = c₁ * logP + c₂ * σ + c₃ * Eₛ + constant

Where:

IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%.

logP represents lipophilicity.

σ is the Hammett constant for a substituent on the phenyl ring.

Eₛ is the Taft steric parameter.

c₁, c₂, and c₃ are coefficients determined by regression analysis.

Such QSAR models are powerful tools for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent and selective derivatives of this compound. ubaya.ac.idnih.gov

The table below summarizes key molecular descriptors and their relevance in the QSAR analysis of this compound and its analogs.

| Descriptor Category | Specific Descriptor | Relevance |

| Lipophilic | logP | Influences membrane permeability and hydrophobic interactions. |

| Electronic | Hammett Constant (σ) | Quantifies the electronic effect of phenyl ring substituents on reactivity and binding. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding affinity. |

| Topological | Wiener Index | Describes the molecular branching and compactness. |

Coordination Chemistry and Material Science Applications of 1 Pentyl 3 Phenylthiourea and Its Analogues

Ligand Design and Metal Complexation Studies

Thiourea (B124793) derivatives, characterized by the R¹R²NC(S)NR³R⁴ scaffold, are a versatile class of ligands in coordination chemistry. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows them to form stable complexes with a wide array of transition metals. researchgate.netmdpi.com The specific substituents on the nitrogen atoms significantly influence the electronic properties, steric hindrance, and coordination behavior of the ligand. 1-Pentyl-3-phenylthiourea belongs to the class of N-alkyl-N'-aryl disubstituted thioureas. The pentyl group provides solubility in less polar organic solvents, while the phenyl group influences the electronic distribution within the thioamide moiety. These ligands are of significant interest due to their flexible coordination modes and the diverse properties of their resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes with Transition Metal Ions

The synthesis of metal complexes with N-alkyl-N'-aryl thiourea ligands is typically achieved by reacting the thiourea derivative with a suitable metal salt in an organic solvent like methanol, ethanol (B145695), or acetone. materialsciencejournal.orgcardiff.ac.uk The stoichiometry of the reaction, usually a 2:1 ligand-to-metal ratio, can be adjusted to control the final complex structure. materialsciencejournal.org

For instance, complexes of N,N'-disubstituted thioureas with metals like Pd(II) and Pt(II) have been prepared by reacting the ligand with salts such as Na₂PdCl₄ or K₂PtCl₄. ajol.info A study on copper(II) complexes with various 1-alkyl/halogen-phenyl-3-(trifluoromethyl)phenylthiourea derivatives involved the reaction of the respective ligand with copper(II) chloride. mdpi.comnih.gov The resulting complexes are often microcrystalline powders that can be purified by recrystallization. mdpi.com

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the thiourea ligand to a metal center induces characteristic shifts in the IR spectrum. Coordination through the sulfur atom typically leads to a decrease in the frequency of the ν(C=S) band and an increase in the frequency of the ν(C-N) band, indicating a decrease in the C=S double bond character and an increase in the C-N double bond character. researchgate.net In cases of N,S-bidentate coordination, shifts in the ν(N-H) bands are also observed. mdpi.comnih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the ligand within the complex. The disappearance or significant downfield shift of the N-H proton signal in ¹H NMR can indicate deprotonation and coordination through the nitrogen atom. ajol.info

Elemental Analysis: This technique confirms the metal-to-ligand ratio in the synthesized complex. mdpi.com

The table below summarizes typical characterization data for a representative N-alkyl-N'-phenylthiourea complex, based on findings for analogous compounds.

| Technique | Ligand (L) | Complex [M(L)₂] | Inference |

| IR Spectroscopy | ν(N-H) ~3240 cm⁻¹ | ν(N-H) disappears or shifts | Coordination via deprotonated Nitrogen |

| ν(C=S) ~740 cm⁻¹ | ν(C=S) shifts to lower frequency (~700 cm⁻¹) | Coordination via Sulfur | |

| ¹H NMR | δ(N-H) ~9.3 ppm, ~7.6 ppm | N-H signals disappear | Deprotonation and N,S chelation |

| Elemental Analysis | C, H, N, S % | C, H, N, S, M % | Confirms a 2:1 Ligand:Metal ratio |

Table based on data for analogous 1-cyclohexyl-3-phenylthiourea (B3024977) and 3-(trifluoromethyl)phenylthiourea (B159877) complexes. ajol.infomdpi.com

Elucidation of Coordination Modes and Geometries within Metal Complexes

N-alkyl-N'-phenylthiourea ligands like this compound can adopt several coordination modes, largely dictated by the metal ion, reaction conditions, and the presence of other ancillary ligands. mdpi.comresearchgate.net

Monodentate S-Coordination: This is a common mode, especially for platinum group metals like Pt(II) and Pd(II) when the ligand remains neutral. researchgate.netresearchgate.net The soft sulfur atom preferentially binds to soft metal ions, resulting in complexes like [M(L)₂Cl₂]. The geometry is often square planar for d⁸ metal ions. materialsciencejournal.org

Bidentate N,S-Chelation: Upon deprotonation of one of the N-H groups, the ligand can act as a bidentate chelator, binding through both the sulfur and a nitrogen atom. mdpi.comnih.gov This is frequently observed with Cu(II), Ni(II), Pd(II), and Pt(II), leading to the formation of stable four- or five-membered chelate rings. ajol.infomdpi.com Copper(II) complexes with 1-alkylphenyl-3-(trifluoromethyl)phenylthiourea derivatives were found to feature two ligands coordinating in a bidentate fashion via the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.comnih.gov

Bridging Coordination: The sulfur atom can also act as a bridge between two metal centers, leading to the formation of binuclear or polymeric structures. cardiff.ac.uk

The resulting geometries are diverse. Tetrahedral geometries are common for Cu(I) and Zn(II) complexes. cardiff.ac.ukresearchgate.net Square planar geometries are characteristic of Cu(II), Ni(II), Pd(II), and Pt(II) complexes. cardiff.ac.ukajol.infomdpi.com Octahedral geometries can be achieved with metals like Ru(III) or when additional ligands (like water molecules) coordinate to the central metal. uobaghdad.edu.iqnih.gov For example, studies on Cu(II) complexes of 1-alkylphenyl-3-(trifluoromethyl)phenylthiourea derivatives revealed monomeric structures with CuN₂S₂ coordination, while related halogen-substituted analogues formed sandwich-type dimers. mdpi.comnih.gov

Influence of Metal Ion Identity on Complex Stability and Properties

The identity of the transition metal ion profoundly affects the stability, geometry, and physicochemical properties of the resulting complex. This influence is governed by factors such as the metal's ionic radius, oxidation state, and its classification as a hard or soft acid according to the Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk

Stability: Thiourea ligands, with their soft sulfur donor, generally form more stable complexes with soft metal ions like Ag(I), Hg(II), Pd(II), and Pt(II). Borderline metal ions like Cu(II), Ni(II), and Zn(II) also form stable complexes, often involving bidentate coordination. cardiff.ac.ukajol.infomdpi.com The stability of complexes can be quantified by their formation constants; QSPR (Quantitative Structure-Property Relationship) models have been developed to predict the stability constants for heavy metal complexes with various ligands. nih.gov

Redox Properties: The choice of metal can lead to redox reactions during complexation. For example, thiourea derivatives are known to reduce Cu(II) to Cu(I) due to the high affinity of the sulfur atom for the softer Cu(I) ion. researchgate.net

Geometry and Magnetic Properties: The preferred coordination number and geometry of the metal ion dictate the structure of the complex. For instance, Pd(II) and Pt(II) strongly favor a four-coordinate square planar geometry and form diamagnetic complexes. ajol.info In contrast, a metal like Ru(III) typically forms six-coordinate octahedral complexes that are paramagnetic. nih.gov The ligand field created by the coordinating atoms influences the d-orbital splitting, which in turn determines the electronic and magnetic properties of the complex. researchgate.net

Catalytic Applications of Thiourea-Metal Complexes in Organic Transformations

Transition metal complexes derived from thiourea ligands have emerged as effective catalysts in a variety of organic reactions, combining the reactivity of the metal center with the tunable steric and electronic properties of the ligand. nih.govrsc.org

One significant application is in oxidation reactions. Ruthenium complexes incorporating N-acylthiourea ligands have demonstrated catalytic activity for the oxidation of various alcohols to their corresponding aldehydes and ketones using N-methylmorpholine-N-oxide as a clean oxidant. conicet.gov.ar Similarly, copper(I) complexes stabilized by thiourea derivatives have been employed as catalysts for alcohol oxidation with hydrogen peroxide. conicet.gov.ar In a study on the oxidation of cyclohexane (B81311) with H₂O₂, various transition metal complexes of a Schiff base-modified chitosan (B1678972) were tested, with the copper complex showing notable catalytic activity. nih.gov This suggests that a copper complex of this compound could potentially catalyze similar oxidation processes.

Another area of application is in cross-coupling reactions. Palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been successfully used as catalysts for the Suzuki–Miyaura cross-coupling of aryl halides with aryl boronic acids, a fundamental C-C bond-forming reaction in organic synthesis.

Furthermore, rhodium and iridium complexes with silyl-phosphine ligands have been investigated for the hydrosilylation and dehydrogenative silylation of alkenes, where the choice of metal center (Rh vs. Ir) dictates the selectivity of the reaction. msstate.edu The tunability of thiourea ligands makes their metal complexes promising candidates for exploration in these and other catalytic transformations.

| Catalyst Type | Reaction Catalyzed | Substrates | Key Finding | Reference |

| Ru(II/III)-Acylthiourea | Alcohol Oxidation | Primary/Secondary Alcohols | Effective conversion to aldehydes/ketones | conicet.gov.ar |

| Pd(II)-Acylthiourea | Suzuki-Miyaura Coupling | Aryl halides, Aryl boronic acids | Efficient C-C bond formation | |

| Cu(II)-Schiff Base | Cyclohexane Oxidation | Cyclohexane | Catalytic activity with H₂O₂ oxidant | nih.gov |

Development of Chemosensors for the Detection of Heavy Metal Ions

The presence of sulfur and nitrogen donor atoms makes thiourea derivatives like this compound excellent candidates for designing chemosensors for toxic heavy metal ions. nih.gov The interaction between the ligand and a specific metal ion can induce a measurable optical or electrochemical signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). researchgate.netmdpi.com

Thiourea-based sensors are particularly effective for soft heavy metals that have a high affinity for the soft sulfur donor.

Mercury (Hg²⁺): Mercury is a highly toxic pollutant, and numerous thiourea-based sensors have been developed for its detection. mdpi.comnih.gov The binding of Hg²⁺ to the thiourea moiety can disrupt or enhance fluorescence through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). A fluorescein-hydrazone-based chemosensor showed a detection limit for Hg²⁺ of 0.23 µM in an aqueous environment. mdpi.com

Silver (Ag⁺) and Lead (Pb²⁺): Resorcinarene-based cavitands functionalized with N-acylthiourea groups have been shown to selectively bind and extract Ag⁺ and Pb²⁺ ions. researchgate.net Potentiometric studies with ion-selective electrodes incorporating these ligands demonstrated a significant enhancement in selectivity for Ag⁺ and Pb²⁺ over common ions like Na⁺ and K⁺. researchgate.net

Copper (Cu²⁺): Acylthiourea derivatives have been reported to act as selective colorimetric sensors for Cu²⁺, with the complexation leading to a distinct visual color change. researchgate.net

The design of these sensors often involves integrating the thiourea recognition unit with a fluorophore or chromophore. The selectivity of the sensor can be fine-tuned by modifying the substituents on the thiourea backbone to create a binding pocket that is sterically and electronically complementary to the target metal ion.

| Sensor Type | Target Ion | Detection Method | Key Feature | Reference |

| Fluorescein-Hydrazone | Hg²⁺ | Fluorescence | High selectivity and sensitivity in water | mdpi.com |

| N-Acylthiourea Cavitand | Ag⁺, Pb²⁺ | Potentiometry / Extraction | Enhanced selectivity for target ions | researchgate.net |

| Acylthiourea Derivative | Cu²⁺ | Colorimetry | Visual color change upon binding | researchgate.net |

Role in Organic Synthesis as Precursors or Organocatalysts

Beyond their use in metal complexes, thiourea derivatives are valuable molecules in organic synthesis, serving as both synthetic precursors and, more recently, as highly effective organocatalysts.

As synthetic precursors , the thiourea functional group can be transformed into various other functionalities. For example, N-phenylthiourea can be used to synthesize thiazoles through condensation with halo ketones. sigmaaldrich.com It can also serve as a starting material for the synthesis of more complex heterocyclic systems. researchgate.netlookchem.com

As organocatalysts , N,N'-diaryl thioureas have become a privileged class of catalysts that operate through hydrogen bonding. beilstein-journals.orgresearchgate.net The two N-H protons can form a dual hydrogen-bond with an electrophilic substrate, such as a carbonyl group or an imine. This interaction activates the electrophile towards nucleophilic attack and stabilizes the developing negative charge in the transition state, mimicking the function of enzymes. acs.orguni-giessen.de This mode of activation is central to their use in a wide range of reactions, including:

Diels-Alder Reactions: Chiral thiourea catalysts have been used to achieve high enantioselectivity in [4+2] cycloadditions. beilstein-journals.org

Michael Additions: They effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems.

Mannich Reactions: Thioureas promote the addition of enolizable carbonyls to imines, including nitro-Mannich reactions to form 1,2-diamines. ucl.ac.uk

Protection Reactions: Simple thioureas have been shown to be extremely efficient catalysts for the acetalization and tetrahydropyranylation (THP) protection of alcohols, operating at very low catalyst loadings. uni-giessen.de

The catalytic activity is highly dependent on the electronic nature of the aryl groups. Electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl groups in the well-known Schreiner's catalyst, enhance the acidity of the N-H protons, making the catalyst a more effective hydrogen-bond donor. beilstein-journals.org this compound, lacking strong withdrawing groups, would be a weaker organocatalyst but could still promote reactions requiring mild activation.

Future Research Directions and Translational Perspectives for 1 Pentyl 3 Phenylthiourea Research

Rational Design of Novel Thiourea (B124793) Derivatives with Enhanced Potency and Specificity

The foundation of advancing 1-Pentyl-3-phenylthiourea research lies in the rational design of new derivatives. By strategically modifying its chemical structure, researchers aim to create analogues with improved effectiveness and selectivity for specific biological targets.

One approach involves altering the lipophilic, electronic, and steric parameters of the molecule by introducing different substituent groups on the phenyl ring. pensoft.net This allows for a systematic exploration of the structure-activity relationship (SAR), providing valuable insights into which chemical modifications enhance the desired biological activity. For instance, studies on phenethylthiazolylthiourea (PETT) derivatives have shown that adding specific substituents to the phenyl ring can result in potent anti-HIV activity. nih.gov

Quantitative structure-activity relationship (QSAR) analysis is a powerful tool in this process. By correlating the structural features of a series of compounds with their biological activities, researchers can predict the potency of newly designed molecules. kent.ac.uk This method has been successfully applied to understand the anion binding and transport properties of 1-hexyl-3-phenylthioureas, demonstrating that the acidity of the thiourea NH function is a dominant factor. kent.ac.uk

The synthesis of hybrid molecules is another promising strategy. By combining the this compound scaffold with other biologically active moieties, such as pyrazole (B372694), thiazole, or 1,2,4-triazole, novel compounds with potentially synergistic or dual activities can be created. semanticscholar.orgmdpi.com This approach has been explored in the development of new anticancer and antimicrobial agents.

Exploration of Emerging Biological Targets and Molecular Mechanisms of Action

A critical area of future research is the identification and validation of new biological targets for this compound and its derivatives. While thioureas are known to interact with a variety of enzymes and receptors, a deeper understanding of their molecular mechanisms is essential for therapeutic development. evitachem.com

Recent studies have investigated the inhibitory potential of thiourea derivatives against several key enzymes implicated in disease. For example, some derivatives have shown inhibitory activity against carbonic anhydrases (CAs), which are involved in pH regulation and are targets for various pathologies. nih.gov Others have been explored as inhibitors of macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses. jppres.com

Furthermore, the potential of thiourea derivatives to inhibit transglutaminases, a family of enzymes involved in protein cross-linking, has been a subject of investigation. core.ac.uknih.gov Specifically, 1-(5-aminopentyl)-3-phenylthiourea (B1227915) (PPTU) has been identified as a potent inhibitor of transglutaminase, suggesting a role in processes like blood coagulation and cell differentiation. core.ac.uknih.gov The inhibitory activity of these derivatives appears to be dependent on the length of the alkyl chain, with a five-carbon spacer providing optimal potency. nih.gov

The interaction of thiourea derivatives with DNA is another area of interest. Some acyl thiourea derivatives are being investigated for their ability to bind to DNA and inhibit enzymes like ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair, highlighting their potential as anticancer agents. rsc.org

Application of Advanced Computational Modeling for De Novo Drug Design

Computational modeling is revolutionizing drug discovery by enabling the de novo design of molecules with desired properties. whiterose.ac.uk This approach is particularly valuable for designing novel thiourea derivatives based on the this compound scaffold.

Molecular docking studies are a cornerstone of this approach, allowing researchers to predict how a ligand will bind to a target protein. rsc.orgresearchgate.net This in silico method helps in screening large libraries of virtual compounds and prioritizing those with the highest predicted binding affinity for synthesis and biological testing. pensoft.netresearchgate.net For example, molecular docking has been used to identify potential thiourea-based inhibitors of sirtuin-1 (SIRT1), a target for cancer therapy. pensoft.netresearchgate.net

Density Functional Theory (DFT) is another computational method employed to understand the electronic structure and reactivity of these compounds. rsc.orgtandfonline.com DFT calculations can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons and can influence its biological activity. rsc.orgtandfonline.com

Inverse-QSAR approaches take this a step further by using a desired property profile to predict the chemical structures that are likely to possess those properties. whiterose.ac.uk This allows for a more targeted exploration of the chemical space, guiding the design of novel compounds with enhanced potency and specificity.

Integration with High-Throughput Screening and Chemical Biology Technologies

To accelerate the discovery of new therapeutic applications for this compound and its analogs, integration with high-throughput screening (HTS) and advanced chemical biology techniques is crucial.

HTS allows for the rapid testing of large compound libraries against specific biological targets or in cell-based assays. thermofisher.com This can quickly identify "hit" compounds with desired activities, which can then be further optimized through rational design. thermofisher.comnih.gov HTS has been successfully used to identify antagonists of the pregnane (B1235032) X receptor (PXR) and inhibitors of secreted acid sphingomyelinase, demonstrating its power in drug discovery. nih.govnih.gov The development of novel HTS formats, such as bead-based extraction assays, further enhances the efficiency and reduces the use of hazardous materials. nih.gov

Chemical biology provides a suite of tools to study the interactions of small molecules like this compound within a biological system. csic.es These approaches can help to identify the specific cellular targets of a compound and elucidate its mechanism of action. csic.espurdue.edu For instance, chemical biology strategies are being used to study post-translational modifications and to map the interactomes of key proteins like histones. nih.govnih.gov Such techniques could be applied to understand the precise molecular interactions of this compound in a cellular context.

The combination of HTS for initial hit identification, followed by detailed mechanistic studies using chemical biology approaches, and iterative optimization through rational design and computational modeling, represents a powerful and integrated pipeline for advancing this compound research towards clinical translation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Pentyl-3-phenylthiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic addition of pentylamine to phenyl isothiocyanate in an aprotic solvent (e.g., ethanol or ethyl acetate) under mild conditions (20–40°C). Reaction parameters such as solvent polarity, stoichiometry, and temperature significantly affect yield. For instance, excess amine may reduce side reactions, while elevated temperatures could promote decomposition. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- 1H NMR : The thiourea NH protons typically appear as broad singlets near δ 9–10 ppm. The pentyl chain shows signals at δ 0.8–1.6 ppm (CH3 and CH2 groups).

- 13C NMR : The thiocarbonyl (C=S) carbon resonates at ~180 ppm.

- IR : Strong absorption bands for C=S (~1250 cm⁻¹) and N-H stretching (~3300 cm⁻¹) confirm the thiourea backbone. Internal hydrogen bonding (e.g., N-H···S) may broaden these peaks. Comparative analysis with structurally similar compounds (e.g., 1-Ethyl-3-phenylthiourea) aids assignment .

Q. What crystallographic methods are suitable for determining the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is ideal. Key parameters include space group determination (e.g., monoclinic P21/c) and hydrogen-bonding analysis. For example, anti-syn geometry in thiourea derivatives is stabilized by intramolecular N-H···S interactions. Low-temperature data collection (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do computational methods (DFT, TD-DFT) elucidate electronic properties and non-linear optical (NLO) behavior in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, HOMO-LUMO gaps, and charge transfer. For NLO studies, hyperpolarizability (β) calculations quantify second-order susceptibility. Natural Bond Orbital (NBO) analysis identifies stabilizing interactions (e.g., LP(S)→σ*(N-H)), while TD-DFT correlates UV-Vis absorption bands (e.g., π→π* transitions) with experimental data .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they affect material properties?

- Methodological Answer : Hirshfeld surface analysis reveals dominant interactions:

- N-H···S hydrogen bonds (20–25% contribution) stabilize layered structures.

- C-H···π and π-π stacking (offset ~3.8 Å) contribute to extended networks.

- Van der Waals interactions from the pentyl chain influence melting points and solubility. Curvedness maps and fingerprint plots (using CrystalExplorer) quantify these features .

Q. How does substitution on the thiourea core (e.g., pentyl vs. cyclohexyl) impact biological activity or reactivity?

- Methodological Answer : Steric and electronic effects dictate reactivity. For example:

- Pentyl groups enhance lipophilicity, improving membrane permeability in bioactivity assays.

- Phenyl rings enable π-stacking with biomolecular targets (e.g., enzymes). Comparative studies using 1-Cyclohexyl-3-phenylthiourea show reduced hydrogen-bonding capacity due to steric hindrance, altering inhibition kinetics. QSAR models can predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.